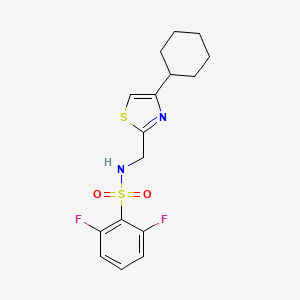

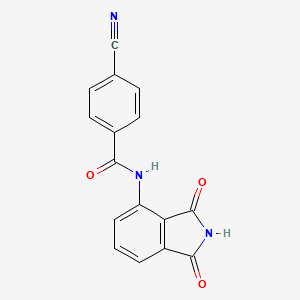

3-(3,4-Dimethylphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(3,4-Dimethylphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole" is a heterocyclic molecule that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential as pharmaceutical agents. The presence of the dimethylphenyl and phenylpyrazolidinyl groups suggests that this compound could exhibit unique chemical and physical properties, as well as biological activity.

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the synthesis of 1,3,4-oxadiazole analogues with antimicrobial and antitubercular properties was achieved by treating hydrazides with carboxylic acid derivatives . Similarly, the synthesis of 5-substituted 1,2,4-oxadiazoles involved the conversion of oxazole carbaldehyde oxime to the corresponding nitrile, followed by heterocyclization . Although the exact synthesis route for "3-(3,4-Dimethylphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole" is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be elucidated using techniques such as X-ray crystallography. For example, the structure of a 1,2,5-oxadiazole derivative was confirmed by single crystal X-ray analysis . Similarly, the crystal structure of a 1,3,4-oxadiazole derivative containing an imidazole unit was determined, providing insights into the spatial arrangement of the molecule . These techniques could be employed to determine the precise molecular structure of "3-(3,4-Dimethylphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole".

Chemical Reactions Analysis

Oxadiazole derivatives can undergo various chemical reactions, including rearrangements and cyclizations. For instance, 5-arylisoxazole-3-hydroxamic acids were converted into 1,2,5-oxadiazoles through rearrangement . Intramolecular cyclization of heteroaromatics bearing a butadienyl moiety led to the formation of heteroaromatics fused with a seven-membered ring . These reactions highlight the reactivity of oxadiazole derivatives and could be relevant to the chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives, such as fluorescence, solubility, and lipophilicity, are important for their potential applications. Strongly fluorescent oxazole derivatives were synthesized, and their quantum yields were reported . The lipophilicity and solubility parameters of a series of 1,3,4-oxadiazole analogues were predicted using software tools, and their drug-likeness was evaluated . These properties are crucial for the development of oxadiazole derivatives as drugs or leads in pharmaceutical research.

Scientific Research Applications

Anticancer Applications

Oxadiazole derivatives have been evaluated for their potential as anticancer agents. For instance, novel quinoline-based oxadiazole derivatives have shown promising in vitro cytotoxic efficacy against human breast cancer MCF-7 cell lines, indicating their potential role in the development of new anticancer drugs (Dofe et al., 2017). Additionally, certain oxadiazole N-Mannich bases exhibited anti-proliferative activities against a range of cancer cell lines, including prostate, colorectal, and breast cancers, showcasing their broad spectrum of potential anticancer applications (Al-Wahaibi et al., 2021).

Antimicrobial and Antifungal Activities

Oxadiazole derivatives have also been studied for their antimicrobial properties. A study on 1,3,4-oxadiazole derivatives demonstrated significant inhibitory activity against pathogenic bacteria and fungi, suggesting their utility as potential antimicrobial agents (Bhat et al., 2013). This highlights the compound's potential in addressing resistant microbial strains and developing new antibiotics.

Material Science Applications

In material science, poly(1,3,4-oxadiazole-imide)s containing dimethylsilane groups have been synthesized, showing high thermal stability and fluorescence properties. These polymers are easily soluble in polar and non-polar organic solvents, making them suitable for various applications, including electronics and photonics (Hamciuc et al., 2005).

properties

IUPAC Name |

3-(3,4-dimethylphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c1-12-8-9-15(10-13(12)2)18-21-19(24-23-18)16-11-20-22-17(16)14-6-4-3-5-7-14/h3-10,16-17,20,22H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVAFUHKMQKVSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NOC(=N2)C3CNNC3C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 133563181 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2502074.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2502080.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[4-cyano-3-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2502081.png)

![4-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}benzoic acid](/img/structure/B2502084.png)

![N-(3-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2502088.png)

![N-cyclohexyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2502089.png)

![3-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2502091.png)

![N-(4-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2502092.png)